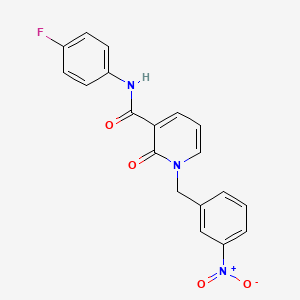![molecular formula C13H17NO5 B2379369 4-[3-(2-Methoxyethoxy)anilino]-4-oxobutanoic acid CAS No. 925038-25-1](/img/structure/B2379369.png)
4-[3-(2-Methoxyethoxy)anilino]-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-[3-(2-Methoxyethoxy)anilino]-4-oxobutanoic acid” is a chemical compound with the molecular formula C13H17NO5 . It is used in proteomics research .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C13H17NO5/c1-18-7-8-19-11-4-2-3-10 (9-11)14-12 (15)5-6-13 (16)17/h2-4,9H,5-8H2,1H3, (H,14,15) (H,16,17) . This indicates the presence of various functional groups in the molecule, including an anilino group, a methoxyethoxy group, and a carboxylic acid group.Physical And Chemical Properties Analysis
This compound has a molecular weight of 267.28 . Other physical and chemical properties such as melting point, boiling point, and density were not found in the sources I retrieved.Scientific Research Applications
Antioxidant and Anti-inflammatory Applications
Research suggests that similar compounds exhibit strong antioxidant and anti-inflammatory properties. For instance, 4′-Geranyloxyferulic acid, an oxyprenylated ferulic acid derivative, has shown promising potential as an anti-inflammatory and anti-tumor agent. It has been identified as an effective dietary feeding colon cancer chemopreventive agent in vivo, displaying a protective effect on colon cancer growth and development when administered to animals (Epifano et al., 2015). Similarly, other phenolic compounds, like p-Coumaric acid and its conjugates, have shown remarkable biological activities, including antioxidant, anti-cancer, antimicrobial, antivirus, and anti-inflammatory activities (Pei et al., 2016).
Role in Disease Prevention and Treatment
Compounds like syringic acid (SA), a phenolic compound found in fruits and vegetables, have been identified to possess a wide range of therapeutic applications in the prevention of diseases such as diabetes, cardiovascular diseases, and cancer. It also exhibits anti-oxidant, antimicrobial, anti-inflammatory, antiendotoxic, neuro and hepatoprotective activities (Srinivasulu et al., 2018).
Industrial and Environmental Applications
Research has highlighted the potential of similar compounds in various industrial and environmental applications. For instance, certain phenolic acids are used in bioremediation, photocatalytic ozonation, and laccase-based catalysis. This indicates the potential of 4-[3-(2-Methoxyethoxy)anilino]-4-oxobutanoic acid and similar compounds in contributing to the development of sustainable and environmentally friendly technologies (Husain & Husain, 2007).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
4-[3-(2-methoxyethoxy)anilino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO5/c1-18-7-8-19-11-4-2-3-10(9-11)14-12(15)5-6-13(16)17/h2-4,9H,5-8H2,1H3,(H,14,15)(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPTCXRAGQNJUDO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC=CC(=C1)NC(=O)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



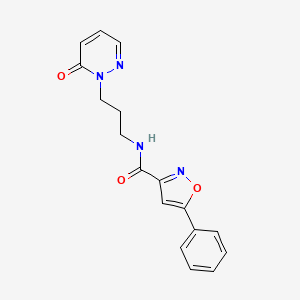
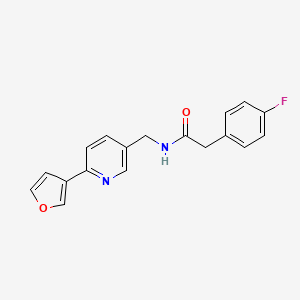

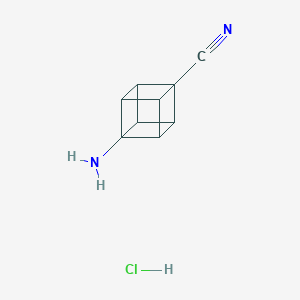
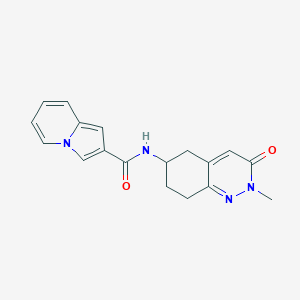
![Ethyl 1-(aminomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate;hydrochloride](/img/structure/B2379296.png)

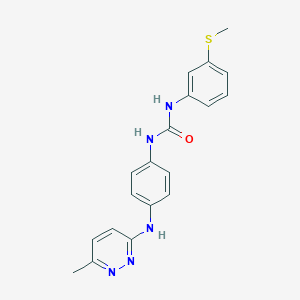
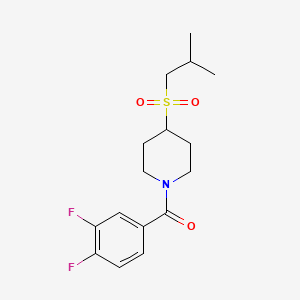
![N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2379304.png)
![5-chloro-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]aniline](/img/structure/B2379307.png)
